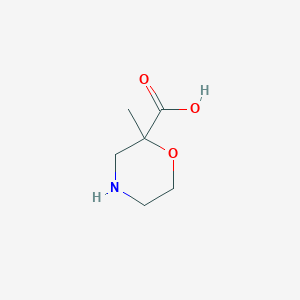

2-Methylmorpholine-2-carboxylic acid

Description

Significance of Morpholine (B109124) Carboxylic Acid Scaffolds in Synthetic Organic Chemistry

Morpholine and its derivatives are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. jchemrev.com The incorporation of a morpholine ring into a molecule can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. jchemrev.com The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor or a basic center, while the oxygen atom can also participate in hydrogen bonding, allowing for versatile interactions with biological targets. e3s-conferences.org

The addition of a carboxylic acid group to the morpholine scaffold, creating a morpholine carboxylic acid, further enhances its utility as a building block in organic synthesis. nih.gov Carboxylic acids are versatile functional groups that can be readily converted into a wide array of other functionalities, including esters, amides, and acid chlorides. This chemical tractability allows for the straightforward incorporation of the morpholine carboxylic acid scaffold into larger, more complex molecules. nih.gov

In the context of drug discovery, the carboxylic acid moiety can serve as a key pharmacophoric element, interacting with specific residues in target proteins. Furthermore, the rigid, chair-like conformation of the morpholine ring can provide a defined three-dimensional structure, which is crucial for optimizing the binding of a molecule to its biological target. e3s-conferences.org The strategic placement of substituents on the morpholine ring, such as the methyl group in 2-Methylmorpholine-2-carboxylic acid, allows for the fine-tuning of the molecule's steric and electronic properties to enhance potency and selectivity. e3s-conferences.org

Overview of Research Trajectories for this compound

Direct and extensive research specifically focused on this compound is limited in currently available scientific literature. However, by examining the research trends of closely related analogs and the broader class of substituted morpholine carboxylic acids, potential research trajectories for this compound can be inferred.

Physicochemical Properties:

Basic physicochemical data for this compound and its hydrochloride salt are available through chemical databases. This information is foundational for any future research endeavors.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H11NO3 | PubChem |

| Molecular Weight | 145.16 g/mol | PubChem |

| XLogP3-AA (Predicted) | -1.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: The interactive features of this table may not be supported in all viewing environments.

Potential Research Directions:

As a Chiral Building Block: The presence of a stereocenter at the 2-position, bearing both a methyl and a carboxylic acid group, makes this compound a potentially valuable chiral building block. Stereoselective synthesis of this compound would provide access to enantiomerically pure starting materials for the construction of complex chiral molecules. Research in this area would likely focus on developing efficient asymmetric syntheses. nih.govnih.gov

In Medicinal Chemistry: Given the established biological activity of many morpholine derivatives, a significant research trajectory for this compound lies in its potential as a scaffold for novel therapeutic agents. jchemrev.com The unique substitution pattern could lead to compounds with novel pharmacological profiles. Areas of investigation could include its incorporation into molecules targeting enzymes or receptors where the specific steric hindrance and electronic nature of the 2-methyl-2-carboxy substitution could confer selectivity or enhanced binding. For instance, substituted morpholines have been investigated for their activity as inhibitors of monoamine reuptake, suggesting a potential, though unexplored, avenue for neurological drug discovery. nih.gov

In Peptide and Peptidomimetic Chemistry: The structural similarity of morpholine carboxylic acids to amino acids makes them interesting candidates for incorporation into peptides and peptidomimetics. The constrained conformation of the morpholine ring can be used to induce specific secondary structures in peptides, which can be beneficial for enhancing their biological activity and stability. The 2-methyl substituent could provide an additional point of diversity and steric control in the design of such molecules.

While dedicated studies on this compound are not abundant, its structural features firmly place it within a class of compounds that has proven to be of immense value in synthetic and medicinal chemistry. Future research into the stereoselective synthesis and biological evaluation of this compound and its derivatives could unlock its potential as a valuable tool for the development of new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

2-methylmorpholine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(5(8)9)4-7-2-3-10-6/h7H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVMDGGOJVUJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylmorpholine 2 Carboxylic Acid and Its Derivatives

Stereoselective and Enantioselective Synthesis Approaches

Achieving stereochemical control is often critical for the biological activity of morpholine (B109124) derivatives. Consequently, several strategies have been developed to synthesize enantiomerically pure or enriched 2-substituted morpholines.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation of unsaturated morpholine precursors, specifically 2-substituted dehydromorpholines, has emerged as a powerful method for creating chiral morpholines. nih.govscispace.com This "after cyclization" approach establishes the stereocenter on a pre-formed ring, offering high efficiency and atom economy. scispace.com

A notable strategy employs a bisphosphine-rhodium catalyst, particularly the (R,R,R)-SKP–Rh complex, which features a large bite angle. nih.govscispace.com This catalytic system has proven effective in the hydrogenation of various 2-substituted dehydromorpholines, yielding the corresponding chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% ee. nih.govresearchgate.net The reaction can be performed on a gram scale, demonstrating its utility for preparing significant quantities of key intermediates for drug candidates. scispace.comresearchgate.net

Deuterium-labelling experiments have indicated that the hydrogenation occurs specifically at the C=C bond of an enamide intermediate stage. researchgate.net The success of this method provides an efficient and universal catalytic route to a variety of 2-substituted chiral morpholines. scispace.com

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

| Substrate (Dehydromorpholine) | N-Protecting Group | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 6-Phenyl-3,4-dihydro-2H-1,4-oxazine | Boc | (R,R,R)-SKP-Rh complex | >99% | 92% | nih.govscispace.com |

| 6-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-oxazine | Boc | (R,R,R)-SKP-Rh complex | >99% | 94% | semanticscholar.org |

| 6-(Naphthalen-2-yl)-3,4-dihydro-2H-1,4-oxazine | Boc | (R,R,R)-SKP-Rh complex | >99% | 99% | nih.govscispace.com |

| 6-(Thiophen-2-yl)-3,4-dihydro-2H-1,4-oxazine | Boc | (R,R,R)-SKP-Rh complex | >99% | 98% | nih.gov |

Chiral Starting Material Pathways, including Epichlorohydrin-based Syntheses

The use of readily available chiral starting materials provides a direct and often economical route to enantiomerically pure morpholine derivatives. acs.org A prominent example is the synthesis of (S)-N-BOC-morpholine-2-carboxylic acid from inexpensive chiral epichlorohydrin. acs.orgresearchgate.net

Another approach utilizes derivatives of chiral amino acids, such as serine. unimi.it A stereospecific synthesis of stereoisomeric 3-hydroxymethyl-5-methylmorpholines has been reported starting from sulfamidates derived from (S)- and (R)-serines, demonstrating the versatility of the chiral pool in constructing these heterocyclic systems. unimi.it

Enzyme-Catalyzed Kinetic Resolution Techniques

Biocatalysis offers a highly selective method for obtaining enantiopure compounds. An enantioselective synthesis of both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids has been achieved using an enzyme-catalyzed kinetic resolution as the pivotal step. researchgate.net This process involves the selective enzymatic reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate and the transformed product. Specifically, the kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate was employed to access the chiral acids, which were subsequently used in the synthesis of reboxetine (B1679249) analogs. researchgate.net

Classical and Modern Synthetic Routes

Beyond stereoselective methods, various synthetic strategies exist for constructing the morpholine ring and elaborating its structure.

Cyclization Reactions and Ring Closure Strategies

The formation of the morpholine ring is the cornerstone of any synthesis. Intramolecular cyclization is a common and effective strategy. researchgate.net One approach involves the reaction of 1,2-amino alcohols with reagents like chloroacetyl chloride. chemrxiv.org A more modern, redox-neutral protocol uses ethylene (B1197577) sulfate (B86663) to achieve selective monoalkylation of 1,2-amino alcohols, forming a zwitterionic intermediate that cyclizes upon treatment with a base like potassium tert-butoxide to yield the morpholine product. chemrxiv.org

Another innovative method involves the ring opening of a 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. acs.org This reaction, promoted by a base such as potassium carbonate, initiates a cascade sequence involving the initial ring opening followed by a spontaneous ring closure to deliver the morpholine hemiaminal product. acs.org This modular approach allows for the synthesis of diversely substituted morpholines. acs.org

Silver-catalyzed intramolecular cyclization of N-Boc protected amino acid-derived alkynols has also been shown to produce 2-methylene morpholines, which are precursors that can be further modified. arkat-usa.org Additionally, electrophile-induced cyclization, for instance using bromine with N-allyl-β-aminoalcohols, provides a direct route to functionalized morpholines. semanticscholar.org

Functional Group Interconversions for Scaffold Elaboration

Once the morpholine ring is constructed, functional group interconversions are used to introduce or modify substituents, leading to the final target compound. solubilityofthings.com A prime example is the synthesis of N-BOC-morpholine-2-carboxylic acid from its corresponding alcohol precursor, N-BOC-2-hydroxymethylmorpholine. acs.org This transformation is an oxidation reaction, converting a primary alcohol into a carboxylic acid. acs.orgsolubilityofthings.com The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (B82951) is a well-established and efficient method for this specific interconversion. acs.org This step is crucial in the epichlorohydrin-based synthesis, converting the initially formed hydroxymethylmorpholine scaffold into the desired carboxylic acid derivative. acs.org Such transformations are fundamental in organic synthesis for elaborating molecular structures. ub.edu

Biocatalytic Synthesis of Chiral 2-Methylmorpholine-2-carboxylic Acid Derivatives

The production of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry. nih.gov Biocatalytic methods, utilizing enzymes, offer a powerful and environmentally friendly approach to achieve high enantioselectivity in the synthesis of chiral molecules, including non-canonical amino acids. researchgate.netrsc.org While specific enzymatic routes for the direct synthesis of chiral this compound are not extensively documented, general biocatalytic strategies for the synthesis of chiral α-amino acids, particularly α-methylated and cyclic analogues, can be considered. researchgate.netnih.govnih.gov

These enzymatic methods typically involve the asymmetric transformation of a prochiral precursor. Key biocatalytic approaches that could be adapted for the synthesis of chiral this compound derivatives include:

Asymmetric Reductive Amination of α-Keto Acids: This is a common enzymatic method for chiral amino acid synthesis. researchgate.netrsc.org It involves the conversion of an α-keto acid precursor using an amino acid dehydrogenase or a transaminase, which facilitates the stereoselective introduction of an amino group. For this compound, this would require a cyclic α-keto acid precursor. Engineered amine dehydrogenases have been developed to accept ketones instead of α-keto acids, expanding the range of possible substrates. nih.gov

Kinetic Resolution of Racemic Mixtures: In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For instance, α-chymotrypsin can be used for the kinetic resolution of racemic α-amino acid esters. rsc.org A racemic mixture of this compound or its ester could potentially be resolved using a suitable hydrolase.

Enantioselective C-H Amination: Recent advances in biocatalysis have led to the development of enzymes, such as engineered protoglobins, that can catalyze the enantioselective amination of C-H bonds. nih.gov This method could offer a direct route to chiral α-amino esters from readily available starting materials. nih.gov

The applicability of these methods to this compound would depend on the ability of existing or engineered enzymes to accommodate the specific cyclic and α-methylated structure of the substrate.

Table 1: Overview of General Biocatalytic Strategies for Chiral α-Amino Acid Synthesis

| Biocatalytic Strategy | Enzyme Class | Precursor Type | Key Transformation |

| Asymmetric Reductive Amination | Amino Acid Dehydrogenases, Transaminases | α-Keto Acid | Stereoselective amination of a ketone |

| Kinetic Resolution | Hydrolases (e.g., Lipases, Proteases) | Racemic Amino Acid or Ester | Enantioselective hydrolysis or acylation |

| Asymmetric Alkylation | Methyltransferases | α-Keto Acid | Enantioselective addition of an alkyl group |

| Enantioselective C-H Amination | Engineered Nitrene Transferases | Carboxylic Acid Ester | Direct, stereoselective insertion of a nitrene into a C-H bond |

Synthesis of N-Protected and Ester Derivatives

The synthesis of N-protected and ester derivatives of this compound is crucial for its use in peptide synthesis and as a building block in medicinal chemistry. These derivatives are typically prepared from the parent amino acid through standard protection and esterification reactions.

N-Protection:

The secondary amine in the morpholine ring is nucleophilic and requires protection during many synthetic transformations, particularly peptide coupling reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the nitrogen atom of morpholine-2-carboxylic acid. cymitquimica.comscbt.comnih.gov The synthesis of N-Boc-2-methylmorpholine-2-carboxylic acid would likely follow a similar procedure.

A general procedure for N-Boc protection involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base.

Table 2: Common N-Protecting Groups for Amino Acids

| Protecting Group | Reagent | General Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous base (e.g., NaOH, NaHCO₃) or organic base (e.g., triethylamine) in an organic solvent |

| Benzyloxycarbonyl (Cbz or Z) | Benzyl chloroformate | Aqueous base at low temperature |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Aqueous sodium bicarbonate or sodium carbonate |

Esterification:

The carboxylic acid group of this compound can be converted to an ester to modify its reactivity and solubility. Common esterification methods include:

Fischer Esterification: This is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and the formation of the ester is favored by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

DCC/DMAP Coupling: For more sensitive substrates or when milder conditions are required, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be used. organic-chemistry.org This method is highly efficient for the esterification of carboxylic acids with a wide range of alcohols, including sterically hindered ones. organic-chemistry.org

Triazine-Based Reagents: Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can be used to facilitate the esterification of carboxylic acids with alcohols in the presence of a base like N-methylmorpholine. researchgate.net

Table 3: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction, requires excess alcohol or water removal |

| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild conditions, high yields, suitable for sterically hindered substrates |

| Triazine-Mediated Esterification | Alcohol, DMTMM, N-Methylmorpholine | Efficient conversion under mild conditions |

Chemical Transformations and Reaction Pathways of 2 Methylmorpholine 2 Carboxylic Acid

Oxidation Reactions and Derived Products

The oxidation of 2-methylmorpholine-2-carboxylic acid can target different parts of the molecule depending on the reagents and conditions used. The carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation without undergoing decarboxylation, a reaction that would involve the loss of carbon dioxide. liverpool.ac.ukorganic-chemistry.org

The more susceptible site for oxidation is the nitrogen atom of the morpholine (B109124) ring. Analogous to other N-alkylmorpholines, the nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids.

Another potential oxidative pathway, under more forceful conditions, could lead to the cleavage of the morpholine ring. However, selective oxidation of the nitrogen is the more controlled and common transformation.

Table 1: Potential Oxidation Reactions and Products

| Oxidizing Agent | Target Site | Potential Product |

| Hydrogen Peroxide (H₂O₂) | Morpholine Nitrogen | 2-Methyl-4-oxido-morpholine-2-carboxylic acid (N-oxide) |

| Peroxy acids (e.g., m-CPBA) | Morpholine Nitrogen | 2-Methyl-4-oxido-morpholine-2-carboxylic acid (N-oxide) |

| Strong Oxidants (e.g., KMnO₄, heat) | Morpholine Ring | Ring-opened degradation products |

Reduction Reactions and Derived Products

The primary site for reduction in this compound is the carbonyl group of the carboxylic acid. This functional group can be reduced to a primary alcohol, yielding (2-methylmorpholin-2-yl)methanol. This transformation requires the use of potent reducing agents.

Strong hydrides, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), are effective for this type of reduction. The reaction proceeds through the addition of a hydride ion to the carbonyl carbon, ultimately leading to the formation of the primary alcohol after an aqueous workup. libretexts.org It is important to note that milder reducing agents, like sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce carboxylic acids. A related compound, a 5-oxomorpholin-2-carboxylic acid methyl ester, has been shown to be reduced to the corresponding alcohol using lithium borohydride (LiBH₄). academie-sciences.fr

Table 2: Reduction of Carboxylic Acid Moiety

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | (2-Methylmorpholin-2-yl)methanol |

| Borane (BH₃) | (2-Methylmorpholin-2-yl)methanol |

Nucleophilic Substitution Reactions on the Morpholine Ring and Carboxylic Acid Moiety

Nucleophilic substitution reactions can occur at both the carboxylic acid group and, under certain conditions, the nitrogen of the morpholine ring.

Carboxylic Acid Moiety:

The carboxylic acid itself is relatively unreactive toward direct nucleophilic acyl substitution because the hydroxyl group (-OH) is a poor leaving group. libretexts.org To facilitate these reactions, the carboxylic acid is typically converted into a more reactive derivative. openstax.orguomustansiriyah.edu.iq

Esterification: The formation of esters from this compound can be accomplished through methods like the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used under milder, non-acidic conditions. orgsyn.org Esterification of similar morpholine carboxylic acids has been achieved by refluxing with methanol (B129727) and sulfuric acid or by using diazomethane. academie-sciences.fr

Amide Formation: Direct reaction with an amine is generally inefficient due to an acid-base reaction that forms a stable carboxylate salt. libretexts.orgfishersci.co.uk Therefore, amide bond formation requires the use of coupling reagents. nih.gov Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in combination with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (B28879) (DMAP), are used to activate the carboxylic acid, allowing it to react with a primary or secondary amine to form the corresponding amide. fishersci.co.uknih.gov

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive 2-methylmorpholine-2-carbonyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orguomustansiriyah.edu.iq This acid chloride is a versatile intermediate that readily reacts with various nucleophiles like alcohols, amines, and carboxylates. uomustansiriyah.edu.iq

Morpholine Ring:

The nitrogen atom in the morpholine ring is a secondary amine and can act as a nucleophile. It can undergo reactions such as N-alkylation or N-acylation, provided the carboxylic acid group is suitably protected (e.g., as an ester) to prevent intramolecular reactions.

Table 3: Nucleophilic Substitution Pathways

| Reaction Type | Reagents | Intermediate/Product |

| Esterification (Fischer) | Alcohol (R'-OH), H⁺ catalyst | 2-Methylmorpholine-2-carboxylate ester |

| Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., EDC, DCC) | N,N-Disubstituted-2-methylmorpholine-2-carboxamide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | 2-Methylmorpholine-2-carbonyl chloride |

| N-Alkylation (on protected acid) | Alkyl halide (R'-X) | N-Alkyl-2-methylmorpholine-2-carboxylic acid derivative |

Derivatization for Conjugation and Scaffold Elaboration

The functional handles of this compound—the carboxylic acid and the secondary amine—make it a valuable building block for creating more complex molecules through derivatization.

Conjugation:

The carboxylic acid group is a key point for conjugation to other molecules. Through the amide bond formation described previously, the molecule can be attached to:

Peptides and Proteins: Coupling with the N-terminus or amine-containing side chains (e.g., lysine) of peptides.

Linkers and Probes: Attaching fluorescent dyes, biotin, or other reporter molecules that possess a primary or secondary amine.

Drug Molecules: Linking the morpholine scaffold to an active pharmaceutical ingredient to modify its properties, such as solubility or metabolic stability.

Scaffold Elaboration:

This compound can serve as a scaffold from which more elaborate chemical structures are built. mdpi.com

Via the Carboxylic Acid: The conversion to esters, amides, or the reduced alcohol form provides new functional groups for further reactions. For example, the alcohol derivative, (2-methylmorpholin-2-yl)methanol, can be further oxidized to an aldehyde or used in ether synthesis.

Via the Morpholine Nitrogen: The secondary amine allows for the introduction of a wide variety of substituents through N-alkylation, N-acylation, reductive amination, or arylation reactions. This allows for systematic modification to explore structure-activity relationships in medicinal chemistry. The morpholine ring itself is a common feature in many bioactive molecules and is often used to improve physicochemical properties. unimi.it

Table 4: Derivatization Strategies

| Functional Group | Derivatization Reaction | Application |

| Carboxylic Acid | Amide Coupling | Conjugation to biomolecules, attachment of linkers |

| Carboxylic Acid | Esterification | Prodrug synthesis, temporary protection |

| Carboxylic Acid | Reduction to Alcohol | Introduction of a new functional handle for further synthesis |

| Morpholine Nitrogen | N-Acylation / N-Alkylation | Scaffold elaboration, modulation of biological activity |

Stereochemical Characterization and Enantiomeric Purity Assessment

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, enantiomerically pure components. libretexts.org For carboxylic acids like 2-Methylmorpholine-2-carboxylic acid and its precursors, a common and effective strategy involves the use of a chiral auxiliary. beilstein-journals.orgtcichemicals.com This method converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated using standard laboratory techniques like chromatography or crystallization. libretexts.org

A documented method for the chiral resolution of a closely related racemic carboxylic acid intermediate involves esterification with an enantiomerically pure alcohol, such as L-(−)-menthol. beilstein-journals.orgnih.gov This reaction creates a mixture of diastereomeric menthyl esters. These diastereomers are no longer mirror images and thus exhibit different physical and chemical properties, which allows for their separation. beilstein-journals.org

The separation of these diastereomeric esters has been successfully achieved using preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. beilstein-journals.org For instance, the diastereomeric mixture of menthyl esters of a similar heterocyclic carboxylic acid was cleanly separated using a CHIRALPAK IC column, yielding the individual diastereomers. beilstein-journals.org Subsequent removal of the chiral auxiliary (L-menthol) from each separated diastereomer regenerates the individual, enantiomerically enriched carboxylic acids. tcichemicals.com

| Diastereomer | Stereochemical Configuration (at C2) | Retention Time (tR) | Separation Ratio |

|---|---|---|---|

| Diastereomer 1 | 2S | 9.6 min | 53:46 |

| Diastereomer 2 | 2R | 11.8 min |

Determination of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms is fundamental to understanding a chiral molecule's properties. This involves establishing both the relative and absolute stereochemistry. ox.ac.uk

Relative configuration describes the position of substituents in relation to each other within the molecule, for example, identifying isomers as cis or trans. ox.ac.uk

Absolute configuration provides an unambiguous description of the spatial arrangement of atoms at a chiral center, typically designated as R or S according to the Cahn-Ingold-Prelog priority rules. libretexts.orgwikipedia.org

Several powerful analytical techniques are employed to elucidate the stereochemistry of this compound and its derivatives:

X-ray Crystallography : This is the most definitive method for determining the absolute configuration of a molecule. ox.ac.ukthieme-connect.de By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a detailed three-dimensional electron density map can be generated, revealing the precise spatial location of each atom. thieme-connect.de This technique was used to confirm the configuration of a key intermediate in the synthesis of a related analog. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for determining the relative stereochemistry of molecules in solution. thieme-connect.de For cyclic structures like the morpholine (B109124) ring, the coupling constants (3J values) between adjacent protons are particularly informative. The magnitude of this coupling can indicate the dihedral angle between the protons, which in turn helps to establish whether substituents on the ring are in a cis or trans relationship. academie-sciences.fr

Conformational Calculation : Computational chemistry provides valuable complementary information. By calculating the lowest energy conformations of possible stereoisomers, researchers can predict their structures. These theoretical structures can then be compared with experimental data from NMR and X-ray crystallography to confirm stereochemical assignments. beilstein-journals.org

Impact of Stereoisomerism on Research Applications and Molecular Interactions

The stereochemistry of a molecule is crucial as it dictates how it interacts with other chiral molecules, including biological targets like enzymes and receptors. Enantiomers, despite having identical physical properties in an achiral environment, can exhibit profoundly different biological activities. libretexts.org

In the context of research involving analogs derived from this compound, stereoisomerism has been shown to be a critical determinant of neuroactivity. beilstein-journals.org A study on a six-membered oxacyclic analog demonstrated that the biological activity was exclusive to one enantiomer. beilstein-journals.orgnih.gov The (2R)-enantiomer was found to be neuroactive in an in vivo assay in mice, whereas the (2S)-enantiomer was inactive. beilstein-journals.orgnih.gov

This stereospecificity arises from the three-dimensional nature of molecular recognition. The binding site of a biological receptor is itself chiral and will interact differently with each enantiomer, similar to how a right hand only fits properly into a right-handed glove. The precise spatial arrangement of the carboxylic acid, the methyl group, and the morpholine ring of the (2R)-enantiomer allows for a productive interaction with its biological target, leading to a physiological response. beilstein-journals.org The (2S)-enantiomer, being a non-superimposable mirror image, cannot achieve the same complementary fit and therefore remains inactive. beilstein-journals.org This highlights the absolute necessity of preparing enantiomerically pure compounds for pharmacological research to isolate the activity of the desired stereoisomer.

Advanced Analytical Techniques for Structural Elucidation and Purity Profiling

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of 2-Methylmorpholine-2-carboxylic acid in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments provides a complete picture of the molecule's atomic connectivity.

¹H NMR spectroscopy provides information on the number and chemical environment of protons. For this compound, the spectrum is expected to show distinct signals for the methyl group, the three pairs of diastereotopic methylene (B1212753) protons of the morpholine (B109124) ring, the amine proton, and the carboxylic acid proton. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a significantly downfield chemical shift (10–12 ppm), which can vary with solvent and concentration. pressbooks.publibretexts.orgopenstax.org The protons on the carbons adjacent to the electronegative oxygen and nitrogen atoms within the morpholine ring are expected to resonate in the range of approximately 2.5-4.5 ppm. libretexts.org

¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and their electronic environments. The spectrum for this compound should display six distinct signals corresponding to the methyl carbon, the quaternary C2 carbon, the three methylene carbons of the morpholine ring (C3, C5, C6), and the carboxyl carbon. The carboxyl carbon is typically the most deshielded, appearing in the 170–185 ppm region. princeton.edupressbooks.publibretexts.org The quaternary carbon (C2), being substituted with a methyl, a carboxylic acid, a nitrogen, and an oxygen (via the ring), would also have a characteristic shift, while the other ring carbons would appear in the 40-70 ppm range. libretexts.orgresearchgate.net

COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships, mapping the connectivity of protons on adjacent carbons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's signal based on its attached proton(s). scribd.com

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. princeton.edu This technique would be particularly useful for confirming the structure around the non-protonated quaternary C2, by showing correlations from the methyl protons to both the C2 and carboxyl carbons. princeton.edunih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations -COOH 10.0 - 12.0 (broad s) 170 - 185 Protons on C3 C2 - ~60 - 75 (quaternary) Protons on CH₃, C3, C6 CH₃ (on C2) ~1.2 - 1.6 (s) ~20 - 30 C2, -COOH C3-H₂ ~2.5 - 3.5 (m) ~45 - 55 C2, C5 C5-H₂ ~2.5 - 3.5 (m) ~45 - 55 C3, C6 C6-H₂ ~3.5 - 4.5 (m) ~65 - 75 C2, C5 N-H Variable (broad) - -

```*Note: Predicted values are based on general chemical shift ranges and data from structurally related compounds. Actual values may vary based on solvent and experimental conditions.*

Mass Spectrometry Techniques (LC-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) , often coupled with a soft ionization technique like Electrospray Ionization (ESI-MS) , is the method of choice. nih.govESI is ideal for this polar, non-volatile molecule, allowing it to be ionized with minimal fragmentation, primarily forming protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. HRMS instruments, such as Orbitrap or FT-ICR, can measure the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm), which allows for the unambiguous determination of the elemental formula (C₆H₁₁NO₃).

nih.govLiquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is the primary technique for purity profiling, allowing for the separation and identification of synthesis-related impurities or degradation products.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure through controlled fragmentation of the parent ion. Common fragmentation pathways for the [M+H]⁺ ion would likely involve the neutral loss of water (H₂O) and/or the loss of the elements of formic acid (HCOOH) or carbon dioxide (CO₂) from the carboxylic acid group.

**Table 2: Predicted High-Resolution m/z Values for this compound (C₆H₁₁NO₃, Exact Mass: 145.0739)**

```html

Adduct Ion Formula Predicted m/z [M+H]⁺ C₆H₁₂NO₃⁺ 146.0812 [M+Na]⁺ C₆H₁₁NNaO₃⁺ 168.0631 [M-H]⁻ C₆H₁₀NO₃⁻ 144.0666 [M+HCOO]⁻ C₇H₁₂NO₅⁻ 190.0721

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups present in the molecule and can be used to study its conformational properties. nih.govFTIR spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound is expected to be dominated by characteristic absorptions from the carboxylic acid group:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, indicative of strong hydrogen bonding.

An intense C=O stretching band, typically between 1710 and 1760 cm⁻¹. The exact position of this band is sensitive to the extent of hydrogen bonding (dimerization vs. monomer).

Other expected bands include C-H stretching vibrations (2850-3000 cm⁻¹), N-H stretching, and fingerprint region bands corresponding to C-O-C and C-N-C stretching of the morpholine ring, and various bending vibrations. researchgate.netRaman spectroscopy , being complementary to FTIR, is often more sensitive to non-polar bonds and symmetric vibrations. It would be useful for observing the symmetric stretching of the morpholine ring's carbon skeleton.

By comparing the spectra obtained from the solid state (e.g., KBr pellet or ATR) with those from solution, conformational analysis can be performed. researchgate.netDifferences in peak positions or shapes, particularly in the fingerprint region, can indicate different predominant conformers or hydrogen-bonding environments in the different phases. xray.czthermofisher.comnih.govFor instance, the chair conformation is the most stable for morpholine and its derivatives, and vibrational spectroscopy can help confirm its presence. researchgate.netacs.org

Table 3: Expected Characteristic Vibrational Frequencies for this compoundX-ray Crystallography for Solid-State Structure Determination

A successful crystallographic analysis would yield precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. This would unambiguously confirm the covalent connectivity and determine the solid-state conformation. For the morpholine ring, a chair conformation is strongly expected, as it is the most stable arrangement for six-membered saturated heterocycles. researchgate.netnih.govnih.govX-ray analysis would confirm this and reveal the precise orientation of the methyl and carboxylic acid substituents at the C2 position (i.e., whether they occupy axial or equatorial-like positions).

Furthermore, this technique is uniquely capable of elucidating the intermolecular interactions that define the crystal packing. Given the presence of both hydrogen bond donor (COOH, NH) and acceptor (C=O, ring O, ring N) groups, extensive hydrogen bonding networks are anticipated. X-ray crystallography would map out these interactions precisely, showing, for example, the classic carboxylic acid dimer formation or more complex three-dimensional networks involving the morpholine heteroatoms.

Chiral High-Performance Liquid Chromatography for Enantiomeric Purity

The carbon atom at position 2 of this compound is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images (enantiomers). Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a cyclic amino acid analogue like this, several types of CSPs could be effective:

Macrocyclic antibiotic-based CSPs (e.g., teicoplanin-based CHIROBIOTIC T) are particularly well-suited for separating underivatized amino acids and their derivatives. * Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are also widely used for a broad range of chiral compounds. koreascience.kr* Ligand-exchange columns can also be employed for the separation of amino acids. chromatographytoday.com In a typical analysis, a racemic (50:50) mixture would be injected to establish the retention times of both enantiomers, which would appear as two distinct, ideally baseline-resolved peaks. An enantiomerically enriched sample would show two peaks of unequal area. The enantiomeric excess is calculated from the integrated areas of the two peaks, providing a quantitative measure of the sample's purity. This analysis is critical in pharmaceutical development, where enantiomers often have different biological activities.

Size Exclusion Chromatography (SEC) for Purity and Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume in solution. contractlaboratory.comWhile it is a primary tool for analyzing large macromolecules like proteins and polymers to detect aggregates or determine molecular weight distribution, its application for a small molecule like this compound (MW ≈ 145.16 g/mol ) is highly specialized. uhplcs.comcytivalifesciences.com For this compound, SEC would not be used for routine purity assessment or molecular weight determination, as techniques like LC-MS and NMR are far more suitable and informative. Instead, the primary role of SEC would be to detect and quantify potential high-molecular-weight impurities. b-ac.co.ukSuch impurities are not common but could theoretically include dimers, oligomers, or polymers formed through side reactions during synthesis or upon storage. These larger species would be excluded from the pores of the SEC stationary phase and elute much earlier than the small monomeric this compound, which would permeate the pores and have a longer retention time. b-ac.co.ukTherefore, SEC serves as a targeted analytical tool to ensure the absence of undesirable high-molecular-weight species.

Computational Chemistry and Theoretical Modeling of 2 Methylmorpholine 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Methylmorpholine-2-carboxylic acid, DFT calculations are instrumental in understanding its fundamental chemical properties. By solving the Schrödinger equation for the molecule, DFT can predict its electron density distribution, molecular orbitals, and electrostatic potential. This information is crucial for elucidating regions of the molecule that are electron-rich or electron-poor, which in turn dictates its reactivity.

Vibrational frequency analysis using DFT provides a theoretical infrared (IR) and Raman spectrum. These calculated spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. nih.gov For this compound, key vibrational frequencies would include the stretching and bending modes of the carboxylic acid group (C=O, C-O, O-H), the C-N and C-O-C bonds of the morpholine (B109124) ring, and the C-H bonds of the methyl group. iosrjournals.org The correlation between calculated and experimental frequencies can provide confidence in the computed geometry. nih.gov

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3400 | Stretching of the hydroxyl group in the carboxylic acid |

| ν(C=O) | ~1750 | Stretching of the carbonyl group in the carboxylic acid |

| δ(CH₃) | ~1450 | Asymmetric bending of the methyl group |

| ν(C-O-C) | ~1100 | Asymmetric stretching of the ether linkage in the morpholine ring |

Note: These are representative values based on typical ranges for similar functional groups and are not from a specific experimental study on this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. nih.gov For this compound, MD simulations can reveal its conformational flexibility and dynamic behavior over time. The morpholine ring can exist in various conformations, such as chair and boat forms, and the orientation of the carboxylic acid and methyl groups can also vary. MD simulations track the trajectory of each atom, providing a detailed picture of the accessible conformations and the transitions between them. nih.govuq.edu.au

By analyzing the simulation trajectories, one can understand how the molecule explores its conformational space, which is crucial for its biological activity and interaction with other molecules. nih.gov The flexibility of the molecule can influence its ability to bind to a receptor or enzyme active site. nih.gov These simulations can also provide insights into the role of solvent molecules in stabilizing different conformations.

Molecular Docking Studies for Ligand-Target Interaction Prediction in Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking can be used to predict its binding mode and affinity to a biological target, such as a protein receptor or an enzyme. scispace.comscienceopen.com This is particularly relevant in drug discovery research, where understanding ligand-target interactions is fundamental. ijcps.org

The process involves placing the this compound molecule (the ligand) into the binding site of the target protein and evaluating the interaction energy for different poses. nih.gov The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. scispace.com For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the morpholine ring and methyl group could engage in hydrophobic interactions.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | Predicted free energy of binding, indicating a potentially stable interaction. |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed between the ligand and protein residues. |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Quantum Chemical Characterization of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are essential for characterizing the mechanisms of chemical reactions at the molecular level. khanacademy.org For reactions involving this compound, these methods can be used to map out the potential energy surface, identifying reactants, products, intermediates, and transition states. libretexts.orgmasterorganicchemistry.comjackwestin.com This allows for a detailed understanding of the reaction pathway and the energy barriers that must be overcome.

For instance, the esterification of the carboxylic acid group or reactions involving the morpholine nitrogen can be studied. masterorganicchemistry.com By calculating the energies of the transition states, the activation energy of the reaction can be determined, providing insights into the reaction kinetics. The geometry of the transition state reveals the atomic arrangement at the point of highest energy along the reaction coordinate.

Conformational Energy Landscapes and Helical Propensity Analysis

The conformational energy landscape of a molecule describes the relationship between its three-dimensional structure and its potential energy. nih.govchemrxiv.orgexlibrisgroup.com For this compound, this landscape reveals the relative stabilities of its different conformations. By mapping this landscape, researchers can identify the lowest energy (most stable) conformations and the energy barriers between them. nih.govexlibrisgroup.com This information is critical for understanding the molecule's predominant shapes in different environments.

Helical propensity refers to the tendency of a molecule or a molecular fragment to adopt a helical conformation. nih.govnih.govstanford.edu While more commonly discussed in the context of peptides and proteins, the principles can be applied to understand the conformational preferences of smaller molecules. nih.govnih.gov For this compound, analysis of its dihedral angles and intramolecular interactions can provide insights into any preference for specific turn or helical structures, which could be relevant if it were incorporated into a larger molecular assembly.

Applications of 2 Methylmorpholine 2 Carboxylic Acid in Advanced Chemical Research

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are fundamental components in the synthesis of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and other biologically active molecules. 2-Methylmorpholine-2-carboxylic acid serves as a valuable chiral building block due to the stereocenter at the C2 position of the morpholine (B109124) ring. This inherent chirality can be exploited to introduce stereospecificity in synthetic sequences, guiding the formation of desired stereoisomers. rsc.org

The asymmetric synthesis of various complex molecules leverages chiral synthons like this compound. For instance, substituted morpholines are utilized as starting materials for the preparation of enantiomerically pure α-amino acids and β-amino alcohols. researchgate.netnih.gov The rigid morpholine scaffold provides a predictable conformational bias, which is advantageous in designing stereoselective reactions. The development of synthetic routes to chiral 2-substituted morpholines with high enantioselectivity has been a subject of significant research, further expanding the utility of compounds like this compound in asymmetric catalysis and synthesis. rsc.org

Integration into Peptidomimetic and Conformationally Constrained Amino Acid Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but possess improved properties such as enhanced stability and oral bioavailability. nih.gov Conformationally constrained amino acids are crucial in the design of peptidomimetics as they reduce the flexibility of the peptide backbone, often leading to increased potency and selectivity. lifechemicals.com this compound, as a cyclic and sterically hindered amino acid analogue, is an excellent candidate for incorporation into peptidomimetic scaffolds.

The integration of morpholine-based amino acids into peptide chains can induce specific secondary structures, such as β-turns. nih.gov This ability to enforce a particular conformation is highly desirable in drug design, as it can lock the molecule into its bioactive conformation. mdpi.com The morpholine ring system, with its defined stereochemistry, provides a rigid scaffold that can be functionalized to interact with biological targets. Research has shown that the incorporation of such constrained residues can lead to peptidomimetics with significant biological activity. uminho.pt

Precursor in the Synthesis of Complex Heterocyclic Compounds

Beyond its direct applications, this compound serves as a versatile precursor for the synthesis of more complex heterocyclic compounds. The morpholine nucleus is a common motif in a wide array of biologically active molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties. academie-sciences.frunimi.it

The functional groups of this compound—the carboxylic acid and the secondary amine—provide reactive handles for further chemical transformations. These groups can participate in a variety of reactions, including amide bond formation, alkylation, and cyclization reactions, to build more elaborate molecular architectures. For example, morpholine derivatives are used as key intermediates in the synthesis of various pharmaceutical agents. researchgate.net The synthesis of novel quinoline-2-carboxylic acid derivatives, another important class of heterocyclic compounds, often involves multi-step reactions starting from simpler building blocks, highlighting the importance of versatile precursors in synthetic chemistry. beilstein-journals.orgajchem-a.comresearchgate.net

Development of Molecular Probes and Research Tools, including PET Radiotracers

Molecular probes are essential tools for studying biological processes in vitro and in vivo. Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiotracers to visualize and quantify biological processes at the molecular level. nih.gov The development of novel PET radiotracers is a critical area of research for diagnosing and understanding various diseases. mdpi.comresearchgate.net

Derivatives of this compound have the potential to be developed into molecular probes and PET radiotracers. The morpholine scaffold can be labeled with positron-emitting isotopes, such as carbon-11 (B1219553) or fluorine-18. The design of such probes involves synthesizing a molecule that can selectively bind to a specific biological target, such as a receptor or enzyme. For instance, 2-oxoquinoline carboxylic acid derivatives have been evaluated for PET imaging of cannabinoid receptors. mdpi.com The structural features of this compound could be modified to create ligands for a variety of biological targets, enabling their non-invasive imaging with PET.

Application in Organocatalysis Research

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. unibo.it Chiral amines and amino acids are prominent classes of organocatalysts. This compound and its derivatives possess the structural features of a chiral secondary amine and a carboxylic acid, making them potential bifunctional organocatalysts. nih.gov

These catalysts can activate substrates through the formation of enamine or iminium ion intermediates. mdpi.com The presence of both an acidic and a basic moiety allows for synergistic activation of reactants. Morpholine-based organocatalysts have been shown to be highly efficient in reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.gov The constrained nature of the morpholine ring can impart high stereoselectivity to the catalyzed reactions. Research in this area continues to explore the development of new and more efficient organocatalysts based on the morpholine scaffold. researchgate.net

Use in Material Science for Electrospun Fiber Preparation

Electrospinning is a versatile technique used to produce polymer nanofibers with a wide range of applications, including in tissue engineering, drug delivery, and filtration. mdpi.com The process involves the use of a polymer solution that is subjected to a high electric field. While the direct application of this compound in electrospinning is not widely documented, a related compound, N-methylmorpholine-N-oxide (NMMO), is a well-known solvent for cellulose (B213188) in the production of regenerated cellulose fibers. researchgate.net

NMMO is used to dissolve cellulose to create a spinnable solution for producing cellulose nanofibers. researchgate.net This highlights the potential utility of morpholine derivatives in material science. While distinct from NMMO, the chemical properties of this compound could potentially be exploited in the preparation of functionalized polymers or as an additive to modify the properties of electrospun fibers. For example, polymers incorporating such chiral carboxylic acids could lead to materials with specific surface properties or functionalities. The fabrication of electrospun fibers often involves blending different polymers to achieve desired characteristics, and functional molecules can be incorporated to impart specific properties. nih.gov

Structure Activity/property Relationship Studies and Molecular Design Principles

Influence of Ring Substitution on Reactivity and Selectivity in Synthesis

While specific studies detailing the influence of ring substitution on the reactivity and selectivity of 2-Methylmorpholine-2-carboxylic acid are not extensively documented in publicly available literature, established principles of organic chemistry allow for well-founded postulations. The reactivity of the morpholine (B109124) ring and its substituents is primarily dictated by the electronic and steric nature of any additional groups on the ring.

Substituents on the morpholine ring can influence the reactivity of the carboxylic acid group at the C2 position. Electron-withdrawing groups elsewhere on the ring, for instance, would increase the acidity of the carboxylic acid, potentially altering its reactivity in esterification or amidation reactions. Conversely, electron-donating groups would decrease its acidity. The nitrogen atom of the morpholine ring can also be a site of substitution, and its basicity and nucleophilicity will be modulated by the presence of other ring substituents.

In the synthesis of derivatives, the stereochemistry of the substituents plays a crucial role. For instance, in the synthesis of polysubstituted morpholines, the diastereoselectivity of reactions can be influenced by the existing stereocenters. The synthesis of substituted morpholine-2,5-diones from amino acids highlights how the nature of the amino acid side chain directs the stereochemical outcome of the cyclization process.

The following table summarizes the expected effects of hypothetical substituents at various positions on the this compound ring on its general reactivity.

| Substituent Position | Type of Substituent | Anticipated Effect on Reactivity/Selectivity |

|---|---|---|

| N-4 | Electron-withdrawing (e.g., acyl, sulfonyl) | Decreases nucleophilicity of the nitrogen, potentially influencing reactions involving this atom. May increase the acidity of the C2-carboxylic acid through inductive effects. |

| N-4 | Electron-donating (e.g., alkyl) | Increases nucleophilicity and basicity of the nitrogen, making it more reactive towards electrophiles. |

| C-3, C-5, C-6 | Bulky alkyl groups | Introduce steric hindrance that can direct the approach of reagents, leading to higher stereoselectivity in subsequent reactions. May also hinder reactions at adjacent positions. |

| C-3, C-5, C-6 | Electron-withdrawing (e.g., hydroxyl, halogen) | Can influence the overall electronic properties of the ring and the pKa of the carboxylic acid. May also serve as handles for further functionalization. |

Conformational Analysis and its Impact on Molecular Recognition in Chemical Systems

The three-dimensional shape of this compound and its derivatives is critical for their interaction with other molecules, a concept central to molecular recognition in biological and chemical systems. The morpholine ring typically adopts a chair conformation to minimize torsional strain. The substituents on the ring can exist in either axial or equatorial positions, and the equilibrium between these conformers has a profound impact on the molecule's properties.

For 2-substituted morpholines, there is a notable preference for the substituent to occupy an axial position due to a phenomenon known as pseudoallylic strain. This effect arises from the partial double-bond character of the C-N bond, which creates steric repulsion with an equatorial substituent. In the case of this compound, both the methyl and carboxylic acid groups are at the C2 position. The conformational preference will be a balance between minimizing pseudoallylic strain and other steric interactions.

The specific conformation adopted by a this compound derivative will present a unique three-dimensional arrangement of its functional groups, which is crucial for its binding to biological targets or its role in asymmetric synthesis. For example, the spatial orientation of the carboxylic acid, the methyl group, and the morpholine's nitrogen and oxygen atoms will determine the potential for hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Studies on related C-substituted morpholines have shown that both cis and trans orientations of substituents can be achieved, leading to distinct conformational preferences. The design of conformationally constrained analogs, such as backbone-fused morpholine-proline chimeras, is a strategy to lock the molecule into a specific bioactive conformation, which can enhance its affinity and selectivity for a particular target. researchgate.net

| Conformational Feature | Description | Impact on Molecular Recognition |

|---|---|---|

| Chair Conformation | The low-energy conformation of the morpholine ring. | Positions substituents in distinct axial and equatorial orientations, defining the overall shape of the molecule. |

| Axial vs. Equatorial Substitution at C2 | The methyl and carboxylic acid groups can be in either orientation. The axial position is often favored for 2-substituents to alleviate pseudoallylic strain. | Determines the projection of the substituents into the surrounding space, which is critical for fitting into a binding pocket or directing a chemical reaction. |

| N-Substitution | Substituents on the nitrogen atom can also influence the ring conformation and the orientation of the lone pair of electrons. | Affects the hydrogen bonding capacity and steric interactions of the nitrogen atom, which is often a key interaction point. |

| Intramolecular Hydrogen Bonding | Possible between the carboxylic acid and other functional groups on the ring or N-substituent. | Can stabilize a particular conformation, reducing the conformational flexibility of the molecule and pre-organizing it for binding. |

Rational Design Strategies for Novel this compound Derivatives

The development of new molecules based on the this compound scaffold relies on rational design principles to optimize desired properties. While specific examples of rational design applied to this exact molecule are not prevalent in the literature, general strategies for designing libraries of morpholine derivatives are well-established. nih.gov

One common approach is structure-based design , which utilizes knowledge of a biological target's three-dimensional structure to design ligands with high affinity and selectivity. If this compound were identified as a hit in a screening campaign, its binding mode to the target would be determined, and derivatives would be designed to enhance these interactions. For example, substituents could be added to the morpholine ring to fill unoccupied pockets in the binding site or to form additional hydrogen bonds.

Another strategy is scaffold hopping , where the morpholine ring of a known active compound is replaced with the this compound scaffold to explore new chemical space and potentially improve properties such as solubility or metabolic stability.

Diversity-oriented synthesis is a strategy to create a library of structurally diverse morpholine derivatives. nih.gov Starting from a common intermediate, a variety of substituents can be introduced at different positions on the morpholine ring. This approach allows for the systematic exploration of the structure-activity relationship (SAR) and the identification of key structural features responsible for a particular activity. For this compound, this could involve varying substituents at the nitrogen atom or other positions on the ring.

Finally, the principles of conformational constraint can be applied. researchgate.net By introducing structural modifications that reduce the conformational flexibility of the molecule, it can be locked into a bioactive conformation. This can lead to increased potency and selectivity. For the this compound scaffold, this could be achieved by creating bicyclic derivatives.

Isosteric Replacements of the Carboxylic Acid Functionality in Analogues

The carboxylic acid group is a key functional moiety, often involved in crucial interactions with biological targets. However, it can also be associated with unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. nih.gov Isosteric replacement of the carboxylic acid group in this compound analogues is a powerful strategy to overcome these limitations while maintaining or improving biological activity. nih.govtechnologypublisher.com

An isostere is a functional group that has similar steric and electronic properties to the original group. For carboxylic acids, a wide range of isosteres have been developed and utilized in medicinal chemistry. nih.gov These can be broadly classified into acidic and non-acidic isosteres.

Acidic isosteres mimic the acidic nature of the carboxylic acid and can participate in similar ionic interactions. Common examples include:

Tetrazoles : These are one of the most widely used carboxylic acid isosteres. They have a similar pKa to carboxylic acids and a comparable spatial arrangement of heteroatoms. nih.gov

Hydroxamic acids : These can also act as hydrogen bond donors and acceptors and can chelate metal ions.

Acylsulfonamides and sulfonamides : These groups are also acidic and can form strong hydrogen bonds.

Non-acidic isosteres are designed to mimic the hydrogen bonding and steric profile of a carboxylic acid without the acidic character. This can be advantageous for improving cell permeability. Examples include:

Oxadiazoles and thiadiazoles : These heterocycles can act as hydrogen bond acceptors.

3-Oxetanols : These have been identified as useful bioisosteres that maintain similar hydrogen-bonding capacity while decreasing acidity and increasing lipophilicity. rsc.org

The choice of isostere depends on the specific context and the desired property improvements. A systematic evaluation of a panel of isosteres is often necessary to identify the optimal replacement for the carboxylic acid in a this compound analogue. nih.gov

| Carboxylic Acid Isostere | Structure | Key Physicochemical Properties | Potential Advantages |

|---|---|---|---|

| Tetrazole | -CN4H | Acidic (pKa ~4.5-5), planar, good H-bond acceptor. nih.gov | Improved metabolic stability, can mimic carboxylate interactions. nih.gov |

| Hydroxamic Acid | -C(=O)NHOH | Acidic, can chelate metal ions. | Can introduce new binding interactions. |

| Acylsulfonamide | -C(=O)NHSO2R | Acidic, strong H-bond donor and acceptor. | Modulates acidity and lipophilicity. |

| 1,2,4-Oxadiazole | -C2N2OR | Non-acidic, H-bond acceptor. | Improved membrane permeability. |

| 3-Oxetanol | -C(CH2)2OH | Non-acidic, H-bond donor/acceptor, increased lipophilicity. rsc.org | Improved permeability and metabolic stability. rsc.org |

Q & A

Q. What are the key considerations in designing a synthesis protocol for 2-Methylmorpholine-2-carboxylic acid to ensure high enantiomeric purity?

- Methodological Answer : To achieve high enantiomeric purity, utilize stereoselective reactions with chiral catalysts or auxiliaries. For example, lithium diisopropylamide (LDA) can induce deprotonation in tetrahydrofuran (THF) to control stereochemistry. Chiral HPLC or polarimetry should be employed to verify purity .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) for conformational analysis, X-ray crystallography for absolute configuration determination, and computational methods (DFT) to study electronic effects. Compare data with structurally similar compounds like 4-Acetylmorpholine-2-carboxylic acid to identify substituent influences .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines: use fume hoods for ventilation, wear nitrile gloves and safety goggles, and avoid skin contact. For spills, sweep into chemically resistant containers. Refer to SDS sections on ecological precautions (e.g., Section 6.2 in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct systematic meta-analyses comparing assay conditions (e.g., pH, temperature) and purity levels. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Cross-reference with analogs like 4-(Trifluoromethyl)phenylmorpholine to isolate structural determinants of activity .

Q. What strategies optimize reaction yields in the synthesis of this compound under scaled-up conditions?

- Methodological Answer : Employ continuous flow reactors for precise control of reaction parameters (e.g., residence time, temperature). Use in-line FTIR monitoring to track intermediate formation. Solvent selection (e.g., dichloromethane for solubility) and catalyst recycling (e.g., Pd/C) can enhance efficiency .

Q. How do stereochemical variations (e.g., (2R,6R) vs. (2S,6S)) impact the biological activity of this compound derivatives?

Q. What analytical techniques are most effective in quantifying trace impurities in this compound samples?

- Methodological Answer : Use UPLC-MS/MS for high-sensitivity detection of impurities at ppm levels. Combine with charged aerosol detection (CAD) for non-UV-active species. Validate methods per ICH Q3 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.